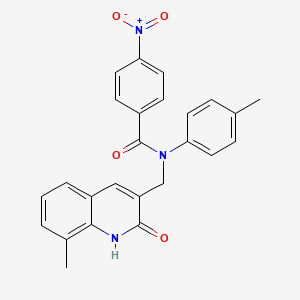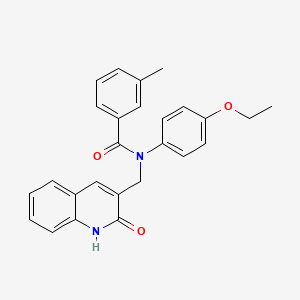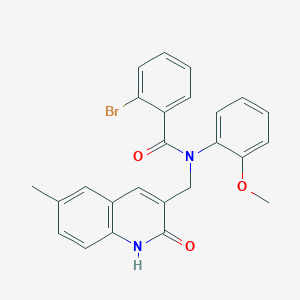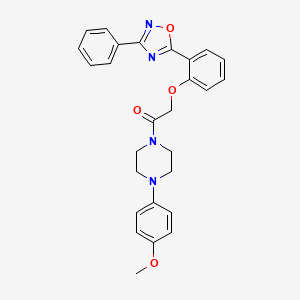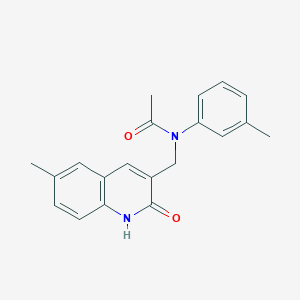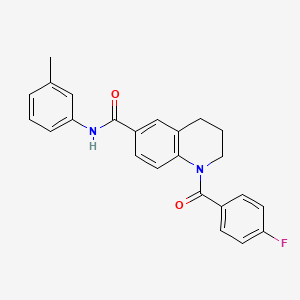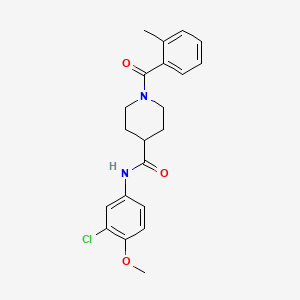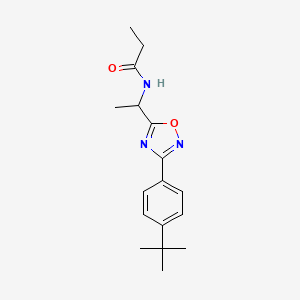
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, and it possesses unique properties that make it an attractive candidate for use in various applications. In
Mécanisme D'action
The mechanism of action of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide possesses significant antimicrobial and antifungal properties. It has also been shown to possess anti-inflammatory and analgesic effects. In addition, this compound has been shown to possess unique optical properties that make it an attractive candidate for use in optoelectronic devices and sensors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide is its versatility. This compound has been shown to possess significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties, making it an attractive candidate for use in various applications.
However, one of the main limitations of this compound is its potential toxicity. Studies have shown that this compound may be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide. One potential direction is the development of new materials based on this compound. This compound has been shown to possess unique optical properties that make it an attractive candidate for use in optoelectronic devices and sensors.
Another potential direction is the further exploration of this compound's antimicrobial and antifungal properties. This compound has shown promise as a potential antimicrobial and antifungal agent, and further research in this area may lead to the development of new treatments for infectious diseases.
Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in various applications. This will be critical in determining the potential applications of this compound in the future.
Méthodes De Synthèse
The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide involves the reaction of 4-tert-butylbenzohydrazide with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with propionyl chloride to yield the final product. This synthesis method has been optimized to provide a high yield of the desired product and has been extensively studied in the literature.
Applications De Recherche Scientifique
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)propionamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess significant antimicrobial and antifungal properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In addition, this compound has been studied for its potential applications in the field of material science. It has been shown to possess unique properties that make it an attractive candidate for use in the development of new materials, such as optoelectronic devices and sensors.
Propriétés
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-6-14(21)18-11(2)16-19-15(20-22-16)12-7-9-13(10-8-12)17(3,4)5/h7-11H,6H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUZXFJWLTAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

